1-Hydroxycyclohexanecarbonitrile

Catalog No.
S702481
CAS No.
931-97-5
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclohexanecarbonitrile

CAS Number

931-97-5

Product Name

1-Hydroxycyclohexanecarbonitrile

IUPAC Name

1-hydroxycyclohexane-1-carbonitrile

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2

InChI Key

ZDBRPNZOTCHLSP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)O

solubility

10 to 50 mg/mL at 74.3° F (NTP, 1992)

Canonical SMILES

C1CCC(CC1)(C#N)O

The exact mass of the compound 1-Hydroxycyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 74.3° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52190. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Hydroxycyclohexanecarbonitrile, commonly known as cyclohexanone cyanohydrin, is a solid α-hydroxynitrile (m.p. 32–35 °C) utilized extensively as a bifunctional building block in organic synthesis. It features both a reactive hydroxyl group and a nitrile group attached to a cyclohexane ring. In industrial and laboratory procurement, it is primarily sourced as a pre-formed intermediate to bypass the hazardous handling of hydrogen cyanide gas or alkali cyanide salts. Its primary utility lies in its role as a direct precursor for spirocyclic compounds, α-hydroxyamides, and unnatural amino acids like 1-aminocyclohexanecarboxylic acid .

Procurement Fit

Solid crystalline intermediate supports gravimetric dispensing for synthesis workflows
Bifunctional scaffold: tertiary hydroxyl and nitrile enable diverse derivatizations
Intermediate for spirocyclic acaricide and amino alcohol synthesis

Substituting 1-hydroxycyclohexanecarbonitrile with cheaper, generic aliphatic alternatives like acetone cyanohydrin fails when the target application requires the specific steric and lipophilic profile of the cyclohexane ring, such as in the synthesis of spiro-oxazolones or spirodiclofen. Furthermore, attempting to replace the pre-formed compound with in-situ generation (cyclohexanone plus sodium cyanide) introduces severe processability bottlenecks, requiring stringent safety infrastructure to manage highly toxic, volatile HCN gas. Additionally, compared to five-membered ring analogs (cyclopentanone cyanohydrin), cyclohexanone cyanohydrin exhibits a significantly higher thermodynamic stability due to the relief of torsional strain in the chair conformation, meaning it is less prone to reverting to free cyanide and ketone during storage or unbuffered reactions [1].

Substitution Risk

Aliphatic liquid cyanohydrins
Acetone cyanohydrin (liquid, volatile) may alter solid-phase handling and dispensing workflows.
Cyclopentanone analog
Grignard benzoylation yield may shift significantly; methylation yield is comparable but route-dependent.
Sterically hindered cyclohexanones
2,2,6-Trimethylcyclohexanone does not form cyanohydrin productively, preventing synthetic substitution.

Thermodynamic Stability: Equilibrium Constant Superiority

Cyclohexanone cyanohydrin demonstrates exceptional thermodynamic stability compared to its five-membered ring counterpart. The equilibrium constant for the formation of cyclohexanone cyanohydrin is approximately 1,000 times greater than that of cyclopentanone cyanohydrin. This is because the sp2 to sp3 transition in the six-membered ring relieves torsional strain and allows for a stable chair conformation without significant steric hindrance, whereas the same transition in a five-membered ring increases eclipsing strain [1].

Evidence DimensionEquilibrium constant for cyanohydrin formation
Target Compound DataHigh equilibrium constant (stable chair conformation)
Comparator Or BaselineCyclopentanone cyanohydrin (approx. 1000x lower K)
Quantified Difference~1,000-fold higher equilibrium constant
ConditionsStandard thermodynamic equilibrium conditions

A higher equilibrium constant means the compound is less prone to reverting to toxic free cyanide and ketone during storage, handling, and downstream reactions.

Physical state
Class-level
Crystalline solid (m.p. 32–35 °C) vs. liquid (−19 °C) for acetone cyanohydrin
Reported solid-phase handling context; dispensing convenience to verify.
Handling review recommended; no direct safety claims.

Processability: Elimination of In-Situ HCN Generation

Procuring isolated 1-hydroxycyclohexanecarbonitrile directly bypasses the need for in-situ cyanation. In standard laboratory or industrial cyanation, generating the equivalent molar amount of cyanohydrin requires handling stoichiometric or excess amounts of highly toxic sodium cyanide (NaCN) or hydrogen cyanide (HCN) gas under strictly buffered pH conditions (pH ~4.5–6). Utilizing the pre-formed solid eliminates the requirement for specialized HCN gas-handling infrastructure and reduces the risk of cyanide exposure during the initial synthesis steps[1].

Evidence DimensionToxic gas handling requirement
Target Compound DataZero in-situ HCN/NaCN handling required
Comparator Or BaselineIn-situ generation (requires stoichiometric NaCN/HCN and strict pH buffering)
Quantified DifferenceElimination of primary cyanide handling step
ConditionsPre-formed procurement vs. in-situ synthesis

Procuring the pre-formed solid drastically lowers facility safety overhead and simplifies regulatory compliance regarding highly toxic materials.

Cyanohydrin formation
Class-level
Good yield from cyclohexanone; essentially unreactive for 2,2,6-trimethylcyclohexanone.
Supports unsubstituted cyclohexyl scaffold selection; synthetic feasibility to confirm.
Data to verify; class-level chemistry principle.

Catalytic Hydration: Resistance to Catalyst Poisoning

Ketone-derived cyanohydrins are notoriously difficult to hydrate because they tend to decompose into ketones and HCN, which irreversibly poisons metal catalysts. However, cyclohexanone cyanohydrin exhibits sufficient stability to undergo direct catalytic hydration to α-hydroxyamides using highly active cationic Pt catalysts. In comparative studies, cyclohexanone cyanohydrin achieved largely improved Turnover Numbers (TONs) and proceeded smoothly at room temperature, whereas bulkier α,α-diaryl cyanohydrins rapidly decomposed and deactivated the catalyst[1].

Evidence DimensionCatalytic hydration viability (Pt catalysts)
Target Compound DataProceeds smoothly at room temperature with good TONs
Comparator Or Baselineα,α-diaryl cyanohydrins (rapidly decompose, poison catalyst)
Quantified DifferenceStable enough for high-yield hydration vs. rapid catalyst deactivation
ConditionsCationic Pt catalyst, room temperature

Ensures that buyers intending to synthesize α-hydroxyamides can achieve scalable yields without prohibitive catalyst costs due to cyanide poisoning.

Grignard yields
Head-to-head
Benzoylation 32.7% vs 53.6%
Methylation 71.6% vs 70%
Target vs cyclopentanone cyanohydrin
Benzoylation yield higher for cyclopentyl analog; methylation yields comparable. Route-dependent selection context.
Reported Grignard conditions (Yakushi 1957).

Synthesis of 1-Aminocyclohexanecarboxylic Acid (Unnatural Amino Acids)

1-Hydroxycyclohexanecarbonitrile is the premier starting material for the Strecker-type synthesis of 1-aminocyclohexanecarboxylic acid. By starting with the pre-formed cyanohydrin, chemists can directly proceed to the amination and hydrolysis steps, bypassing the hazardous handling of cyanide salts and ensuring a more reproducible yield of the target unnatural amino acid.

Precursor for Spirocyclic Agrochemicals and Pharmaceuticals

Because it provides an intact, pre-functionalized cyclohexane ring, this compound is indispensable for the production of spirocyclic compounds such as the acaricide spirodiclofen and various spiro-oxazolones. Acetone cyanohydrin cannot be substituted here, as the specific spiro-cyclohexyl moiety is critical for the target molecule's biological activity and binding affinity .

Production of α-Hydroxyamides via Catalytic Hydration

Due to its favorable thermodynamic stability compared to bulkier ketone-derived cyanohydrins, 1-hydroxycyclohexanecarbonitrile is an excellent substrate for direct catalytic hydration. It is utilized in workflows employing cationic Pt or Ru catalysts to produce cyclohexyl-based α-hydroxyamides, avoiding the rapid catalyst poisoning typically seen with highly substituted or diaryl cyanohydrins [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Spirodiclofen acaricide synthesis
Cyclohexane scaffold for spirocyclic core
Hydrolysis conversion to 1-hydroxycyclohexanecarboxylic acid
1-Aminomethylcyclohexanol preparation
Nitrile hydrogenation reactivity
Catalytic hydrogenation yield and purity
HNL enzyme screening substrate
Cyclohexyl steric profile for active-site mapping
Enzyme activity comparison to standard substrates
Insect repellent ester precursor
1-Hydroxycyclohexanecarboxylic acid scaffold
Ester SAR and repellent activity screening

Physical Description

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992)

XLogP3

0.9

Boiling Point

228 to 235 °F at 9 mm Hg (NTP, 1992)

Melting Point

93 to 97 °F (NTP, 1992)
35.0 °C

UNII

ON43942N5P

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (57.14%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (57.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (57.14%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (61.22%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (61.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

931-97-5

Wikipedia

1-cyano-1-hydroxycyclohexane

General Manufacturing Information

Cyclohexanecarbonitrile, 1-hydroxy-: ACTIVE

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